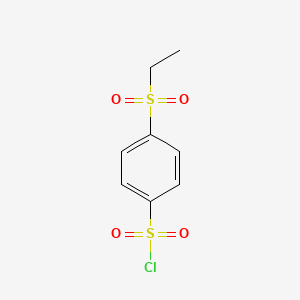

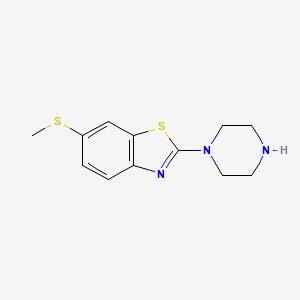

(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime

Vue d'ensemble

Description

Oximes, such as “(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime”, are important in many areas of chemistry . They feature a C=N double bond and are known for their versatile uses .

Synthesis Analysis

Oxime esters can be synthesized from a simple reaction of easily available oximes with an acyl halide or anhydride . In particular, the use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions .Molecular Structure Analysis

Oximes and related derivatives have a C=N double bond. Different methods for the determination of the E/Z configuration have been developed, each with its own scope and limitations . The 3D structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis

Oxime metathesis is a versatile dynamic network in polymers. Polymers bearing oximes can be reprocessed under acid catalysis while maintaining their structural integrity . Oxime esters act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis

Oximes are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Anti-inflammatory Compounds : Oximes, including derivatives similar to (E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime, have been synthesized and evaluated for anti-inflammatory activity. Studies have shown that certain oxime derivatives exhibit higher anti-inflammatory potency than aspirin, indicating their potential as therapeutic agents (Katagi et al., 1992).

Crystal Structure and Intermolecular Interactions : Investigations into the crystal structures of oxime derivatives reveal insights into their intermolecular interactions, which are crucial for understanding their reactivity and potential applications in material science or drug design (Purushothaman & Thiruvenkatam, 2017).

Nonsteroidal Anti-inflammatory Properties : Certain oxime ether derivatives have been identified as a new class of nonsteroidal anti-inflammatory compounds, highlighting the versatility of oximes in pharmacology (van Dijk & Zwagemakers, 1977).

Applications in Material Science

- Photoluminescence and Sensing : Research has shown that certain oxime derivatives can be used in the development of molecular-based probes with high sensitivity and selectivity for specific chemical entities. This is exemplified in a study where a new functional organic linker with oxime groups was used to create a sensitive europium sensor for detecting specific compounds (Zhou et al., 2018).

Analytical Chemistry Applications

Gas Chromatography Derivatives : Oxime derivatives have been used to enhance the gas chromatographic properties of aldehydes, ketones, and oxoacids in biological fluids. This demonstrates their utility in improving analytical methods for detecting and quantifying these compounds (Hoffmann & Sweetman, 1991).

Extraction of Copper from Acidic Solutions : Certain benzaldehyde oxime derivatives have been used for copper extraction from acidic sulfate solutions, indicating their potential application in metallurgy and recycling processes (Stepniak-Biniakiewicz & Szymanowski, 1981).

Safety And Hazards

Orientations Futures

Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime chemistry has emerged as a versatile tool for use in a wide range of applications .

Propriétés

IUPAC Name |

(NZ)-N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-14-9(15-2)7-6(5-12-13)3-4-11-8(7)10/h3-5,9,13H,1-2H3/b12-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNFUKQAQOCFIE-XGICHPGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C=CN=C1Cl)C=NO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(C1=C(C=CN=C1Cl)/C=N\O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B1417743.png)

![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)

![4-methyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417745.png)

![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)

![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)

![6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417755.png)

![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)

![3-[2-(Cyclopentyloxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B1417761.png)